5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their presence in various natural products and pharmaceuticals. The compound's molecular formula is , and it has a molecular weight of approximately 229.7 g/mol. The hydrochloride salt form is commonly used in research settings.
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized from various precursors, including β-phenylethylamine derivatives. It belongs to the broader category of isoquinoline alkaloids, which are known for their pharmacological properties including anti-inflammatory, analgesic, and antitumor activities. This compound has been studied for its potential applications in treating conditions such as HIV and as beta-adrenoceptor agents.
The synthesis of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several synthetic routes:
A typical reaction scheme involves:
The molecular structure of 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline features:
The InChI key for this compound is WUTGDRJCMZISOZ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
For instance:
The mechanism by which 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects often involves interaction with biological targets such as receptors or enzymes. For example:
5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
The convergent synthesis of 5,7-dimethoxy-THIQ derivatives leverages sequential multicomponent reactions and cyclization strategies. The Petasis reaction employs aminoacetaldehyde diethyl acetal, boronic acids (e.g., 3,4-dimethoxyphenylboronic acid), and glyoxylic acid under mild conditions (DCM, rt, 24h) to afford N-(2,2-diethoxyethyl)arylglycine intermediates. Yields exceed 90% due to boronic acid nucleophilicity and iminium ion stability [2] [6]. Subsequent Pomeranz–Fritsch–Bobbitt cyclization uses 20% HCl to simultaneously deprotect acetal groups and catalyze intramolecular electrophilic aromatic substitution. This forms the tetrahydroisoquinoline core with cis-diastereoselectivity (72–96% yield), attributed to the stereodirecting effect of C1-carboxylic acid during protonation of the spirocyclic intermediate [3] [6]. Key advantages include modularity—variations in boronic acids (e.g., 3-methoxyphenyl, 3,4-methylenedioxyphenyl) and N-benzyl groups enable rapid scaffold diversification [6].
Table 1: Key Intermediates in Petasis/Pomeranz–Fritsch Synthesis
Boronic Acid | N-Benzyl Group | Petasis Product Yield (%) | Cyclized THIQ Yield (%) |
---|---|---|---|
3,4-Dimethoxyphenyl | 2,3-Dimethoxybenzyl | 94 | 72 |
3,4-Dimethoxyphenyl | 2,3-Methylenedioxybenzyl | 99 | 58 |
3-Methoxyphenyl | 3,4,5-Trimethoxybenzyl | 73 | 52 |
Structural refinements of the 5,7-dimethoxy-THIQ scaffold significantly enhance target engagement:
Metabolic stability is augmented via C3-Fluorination or C4-Hydroxylation, blocking CYP3A4-mediated demethylation. These derivatives exhibit >80% metabolic retention after 1h in liver microsomes [9].
Enantiocontrol at C1 is achieved through:
Table 2: Comparison of Asymmetric Synthesis Methods
Method | Chiral Inducer | THIQ Enantiomer | ee (%) | Scale-Up Feasibility |
---|---|---|---|---|
Sulfinamide Auxiliary | (1R,2S,5R)-Menthyl sulfinate | (S) | 94 | Moderate (auxiliary recovery needed) |
Ir-Catalyzed Hydrogenation | (S)-SegPhos | (R) | 95 | High (catalyst loading 0.1 mol%) |
Enzymatic Deracemization | FsDAAO | (S) | >99 | Low (substrate specificity) |
Late-stage functionalization enables rapid SAR exploration:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7